1-Chloro-4-(3,4-dimethylphenyl)phthalazine
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Overview
Description
Preparation Methods
The synthesis of 1-Chloro-4-(3,4-dimethylphenyl)phthalazine typically involves the reaction of phthalazine derivatives with chlorinating agents. One common method includes the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .
Chemical Reactions Analysis
1-Chloro-4-(3,4-dimethylphenyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under reflux conditions to ensure complete conversion.
Scientific Research Applications
1-Chloro-4-(3,4-dimethylphenyl)phthalazine is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The exact mechanism of action for 1-Chloro-4-(3,4-dimethylphenyl)phthalazine is not well-defined. it is believed to interact with specific molecular targets, potentially influencing enzyme activity or cellular signaling pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
1-Chloro-4-(3,4-dimethylphenyl)phthalazine can be compared to other phthalazine derivatives:
1-Chlorophthalazine: Similar in structure but lacks the dimethylphenyl group, leading to different chemical properties and reactivity.
4-(3,4-Dimethylphenyl)phthalazine: Lacks the chlorine atom, which affects its reactivity in substitution reactions.
Properties
IUPAC Name |
1-chloro-4-(3,4-dimethylphenyl)phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(17)19-18-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYXXMBDNZTEND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423299 |
Source
|
Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129842-38-2 |
Source
|
Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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